molecular formula C22H15F3N4O2 B2962714 N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 941970-07-6

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2962714
CAS No.: 941970-07-6
M. Wt: 424.383
InChI Key: KKUPDVPBLSWERS-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system with a ketone group at position 3. The core is substituted at position 3 with a phenyl group, which is further functionalized with a 4-(trifluoromethyl)benzamide moiety. The 2-methyl group on the pyrido-pyrimidinone scaffold likely enhances steric stability and modulates electronic properties. The trifluoromethyl group on the benzamide contributes to lipophilicity and metabolic resistance, making this compound a candidate for therapeutic applications, particularly in kinase inhibition or signal transduction pathways .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c1-13-27-19-18(6-3-11-26-19)21(31)29(13)17-5-2-4-16(12-17)28-20(30)14-7-9-15(10-8-14)22(23,24)25/h2-12H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPDVPBLSWERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidinone core, followed by the introduction of the phenyl and trifluoromethylbenzamide groups. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can reduce double bonds or other functional groups, impacting the compound’s properties.

    Substitution: This reaction can replace one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups, potentially enhancing its activity or stability.

Scientific Research Applications

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
  • Core: Pyrimido[4,5-d]pyrimidin-2(1H)-one (vs. pyrido[2,3-d]pyrimidinone).
  • Substituents: A 3-(trifluoromethyl)benzamide (meta-substitution) and additional methyl/amino groups on the pyrimidine ring.
  • Molecular Weight : 547.542 (vs. ~424–433 for pyrido analogs).
  • The meta-trifluoromethyl group could reduce steric hindrance compared to para-substituted analogs .
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide
  • Core: Pyrido[1,2-a]pyrimidin-4-one (vs. pyrido[2,3-d]pyrimidinone).
  • Substituents : 3,4-Difluorobenzamide and dimethyl groups on the pyridine ring.
  • Molecular Weight : 329.30 (smaller due to simpler benzamide and absence of trifluoromethyl).
  • Implications : The difluoro substitution enhances electronegativity but may reduce metabolic stability compared to trifluoromethyl. The smaller core could limit interactions with deep binding pockets .

Benzamide Substituent Variations

N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide
  • Substituents : 4-Methyl-3-nitrobenzamide (ortho-nitro, para-methyl) and a fluorine atom on the phenyl linker.
  • Molecular Weight : 433.398.
  • However, nitro groups are often associated with toxicity risks, limiting therapeutic utility compared to trifluoromethyl derivatives .
N-(4-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
  • Substituents : 3-(Trifluoromethyl)benzamide (meta-substitution) vs. the main compound’s para-substitution.
  • Molecular Weight : 424.4.
  • Implications : Meta-substitution may reduce steric clash in certain targets but could diminish optimal π-π stacking interactions achieved by para-substituted analogs .

Functional Group and Pharmacological Profile Comparisons

Compound Name Core Structure Benzamide Substituent Molecular Weight Key Features
Main Compound Pyrido[2,3-d]pyrimidinone 4-(Trifluoromethyl) ~424–433* High lipophilicity, metabolic stability, para-substitution optimizes target binding.
N-(4-Methyl-3-(pyrimido[4,5-d]pyrimidin-3-yl)phenyl)-3-(trifluoromethyl)benzamide Pyrimido[4,5-d]pyrimidinone 3-(Trifluoromethyl) 547.542 Larger core, additional H-bond donors/acceptors; potential for broader kinase inhibition.
N-[2-Fluoro-5-(pyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide Pyrido[2,3-d]pyrimidinone 4-Methyl-3-nitro 433.399 Nitro group enhances reactivity but raises toxicity concerns.
N-(2,7-Dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide Pyrido[1,2-a]pyrimidinone 3,4-Difluoro 329.30 Compact structure with high electronegativity; limited solubility.

Research Findings and Implications

  • Electron-Withdrawing Groups : Trifluoromethyl and nitro substituents enhance binding to hydrophobic pockets in enzymes like kinases, but nitro groups are less favored in drug development due to toxicity .
  • Core Flexibility: Pyrido[2,3-d]pyrimidinone analogs exhibit better steric complementarity to ATP-binding pockets compared to pyrido[1,2-a]pyrimidinones .
  • Substituent Position : Para-substituted trifluoromethyl groups (main compound) generally show superior target engagement compared to meta-substituted variants, as seen in molecular docking studies .

Biological Activity

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H18F3N3O
  • Molecular Weight : 424.4 g/mol
  • CAS Number : 941970-07-6

The compound features a pyridopyrimidine core, which is critical for its biological activity. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

This compound primarily acts as a tyrosine kinase inhibitor . By binding to the ATP-binding site of specific kinases, it prevents phosphorylation events essential for signal transduction pathways related to cell proliferation. This mechanism positions the compound as a potential therapeutic agent in cancer treatment and other diseases characterized by dysregulated kinase activity .

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
  • Case Study 2 : A xenograft model of colorectal cancer showed that treatment with this compound led to a substantial reduction in tumor size compared to control groups.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructure SimilarityUnique Features
Pyrido[2,3-d]pyrimidineCore structureVaries in functional groups affecting biological activity
6-AminopyrimidineContains pyrimidine ringUsed in various synthetic pathways
5-AcetylpyrimidineContains carbonyl groupDifferent reactivity patterns due to acetyl group

The unique arrangement of functional groups in this compound allows it to effectively inhibit tyrosine kinases, which may not be present in other similar compounds .

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